molecular formula C10H11NO2 B14849793 5-Hydroxy-2-isopropoxybenzonitrile

5-Hydroxy-2-isopropoxybenzonitrile

Cat. No.: B14849793
M. Wt: 177.20 g/mol
InChI Key: NSUIBCNEJQENFX-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are characterized by a nitrile group (-C≡N) attached to a benzene ring. Substituents like hydroxyl (-OH), alkoxy (-OR), halogens (e.g., -Br, -Cl), and alkyl chains significantly alter their chemical reactivity, solubility, and biological activity . For example:

  • Hydroxyl groups enhance hydrogen-bonding capacity, influencing molecular interactions and crystallization behavior .
  • Alkoxy groups (e.g., isopropoxy) modify steric and electronic properties, affecting reaction pathways and binding affinities .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-hydroxy-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,1-2H3

InChI Key

NSUIBCNEJQENFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE typically involves the reaction of 5-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-2-(propan-2-yloxy)benzonitrile.

    Reduction: Formation of 5-hydroxy-2-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The nitrile group can also participate in electrophilic or nucleophilic reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provides insights into analogs with varying substituents, which may hint at trends relevant to the target compound:

Table 1: Key Properties of Selected Benzonitrile Derivatives

Compound Name Substituents Key Features Biological/Chemical Relevance
5-Bromo-2-hydroxybenzonitrile Br (5), -OH (2), -C≡N Strong hydrogen bonding (O–H⋯N); planar molecular structure . Used in antiretroviral drug synthesis .
5-Chloro-2-hydroxybenzonitrile Cl (5), -OH (2), -C≡N Higher cytotoxicity compared to non-halogenated analogs . Potential anticancer applications .
4-Cyclopropoxy-2-isopropoxybenzonitrile Cyclopropoxy (4), isopropoxy (2) Steric hindrance from cyclopropoxy group alters reactivity . Not specified in evidence .
5-Methoxy-2-phenylbenzonitrile -OCH₃ (5), -Ph (2), -C≡N Enhanced reactivity due to electron-donating methoxy group . Potential anti-cancer properties .

Inferred Trends for 5-Hydroxy-2-isopropoxybenzonitrile

Hydrogen Bonding : The hydroxyl group at position 5 would likely participate in intramolecular or intermolecular hydrogen bonds, similar to 5-bromo-2-hydroxybenzonitrile .

Electronic Effects : Electron-withdrawing nitrile and electron-donating isopropoxy groups could create a polarized aromatic system, influencing solubility and reaction kinetics.

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